Adamantane

Overview

Description

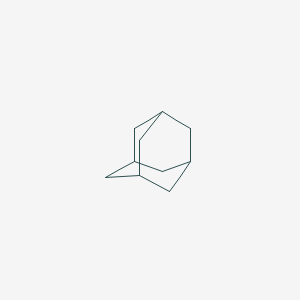

Adamantane is an organic compound with the formula C₁₀H₁₆, characterized by a tricyclic structure that resembles the diamond lattice. This unique structure makes this compound the simplest member of the diamondoid family. It was first isolated from petroleum in 1933 and has since become a subject of extensive research due to its remarkable stability and rigidity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The first successful synthesis of adamantane was achieved by Vladimir Prelog and colleagues in 1941 through the rearrangement of bicyclo[3.3.1]nonane derivatives using Lewis acids . Another common method involves the catalytic hydrogenation of dicyclopentadiene, followed by a series of rearrangements and dehydrogenations .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic isomerization of tetrahydrodicyclopentadiene. This process is favored due to its efficiency and the availability of raw materials. The reaction is usually carried out in the presence of a strong acid catalyst at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions

Adamantane undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form adamantanone using oxidizing agents like potassium permanganate.

Reduction: Reduction of adamantanone can yield adamantanol.

Substitution: Halogenation of this compound can produce haloadamantanes, which are useful intermediates for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a radical initiator.

Major Products

Adamantanone: Formed through oxidation.

Adamantanol: Formed through reduction.

Haloadamantanes: Formed through halogenation.

Scientific Research Applications

Medicinal Chemistry Applications

Adamantane derivatives are pivotal in the pharmaceutical industry, with several compounds currently in clinical use. These applications span antiviral treatments, neurodegenerative disease therapies, and drug delivery systems.

Antiviral Agents

- Amantadine and rimantadine are well-known this compound derivatives used to treat influenza A virus infections. Their mechanism involves inhibiting viral replication by interfering with the M2 ion channel of the virus .

- Memantine is another derivative used in Alzheimer's disease treatment, functioning as an N-methyl-D-aspartate receptor antagonist to prevent excitotoxicity .

Neuroprotective Effects

Recent studies have highlighted the potential of novel this compound derivatives in mitigating cognitive deficits associated with diabetes. These compounds have shown promise in enhancing memory performance through modulation of inflammatory pathways .

Drug Delivery Systems

The this compound moiety is increasingly utilized in drug delivery systems due to its biocompatibility and ability to form stable complexes with various carriers:

- Liposomes incorporating this compound derivatives enhance targeted drug delivery through improved interaction with cell membranes .

- Dendrimers and cyclodextrins featuring this compound structures have been developed to optimize drug solubility and bioavailability .

Material Science Applications

This compound's structural properties make it suitable for various industrial applications, particularly as additives in fuels and lubricants.

Lubricants and Fuels

Research from Samara State Technical University indicates that this compound derivatives improve the thermal-oxidative stability of lubricants, leading to enhanced performance characteristics . The rigid structure of this compound minimizes spatial strain, contributing to better viscosity-temperature behavior in lubricants.

Cross-Linking Agents

Recent advancements have seen the development of this compound-based cross-linkers for polymers. These materials exhibit low water absorption and high thermal stability, making them ideal for electronic applications . The unique properties of these cross-linkers enhance the mechanical strength of materials used in various industries.

Nanotechnology Applications

The unique properties of this compound make it a valuable component in nanotechnology, particularly in the design of nanoscale devices and materials.

Host-Guest Chemistry

This compound is frequently employed in host-guest chemistry due to its ability to form stable complexes with various guest molecules. This property is exploited in developing molecular sensors and drug delivery systems that require precise targeting capabilities .

Supramolecular Systems

The incorporation of this compound into supramolecular structures allows for the design of advanced materials with tailored properties for biomedical applications. These systems can facilitate selective interactions at the cellular level, enhancing therapeutic efficacy .

Case Studies

Mechanism of Action

The mechanism of action of adamantane derivatives varies depending on their application. For instance, amantadine exerts its antiviral effects by inhibiting the uncoating of the influenza A virus, while its antiparkinsonian effects are thought to be due to the release of dopamine and inhibition of its reuptake . Memantine, on the other hand, acts as an NMDA receptor antagonist, which helps in reducing the excitotoxicity associated with Alzheimer’s disease .

Comparison with Similar Compounds

Adamantane is often compared with other diamondoids such as diamantane and triamantane. These compounds share a similar cage-like structure but differ in the number of fused cyclohexane rings. This compound is unique due to its simplicity and ease of functionalization, making it a versatile scaffold for various applications .

Similar Compounds

Diamantane: C₁₄H₂₀

Triamantane: C₁₈H₂₄

Tetramantane: C₂₂H₂₈

This compound’s unique structure and properties make it a valuable compound in both scientific research and industrial applications. Its derivatives continue to be explored for new therapeutic and material science applications, highlighting its significance in modern chemistry.

Biological Activity

Adamantane, a polycyclic hydrocarbon with a distinctive diamond-like structure, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties of this compound and its derivatives, focusing on their mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Overview of this compound

This compound's unique structure imparts notable lipophilicity and stability to drug molecules, enhancing their pharmacokinetic profiles. The rigid cage-like configuration allows for effective interaction with various biological targets, making it a valuable scaffold in drug design.

1. Antiviral Activity

This compound derivatives have been extensively studied for their antiviral properties, particularly against influenza viruses. For instance, amantadine, derived from this compound, functions as an antiviral agent by inhibiting the M2 ion channel of the influenza virus, preventing viral replication within host cells. This mechanism has led to the development of various this compound-based compounds aimed at treating viral infections.

2. Analgesic Properties

Recent studies have highlighted the analgesic potential of certain this compound derivatives. A specific compound demonstrated significant antinociceptive effects without direct interaction with opioid or cannabinoid receptors. Instead, it inhibited glutamate release via P2X7 receptor antagonism, showcasing a novel mechanism for pain relief .

3. Antimicrobial Activity

This compound derivatives exhibit promising antimicrobial properties against multi-drug resistant (MDR) pathogens. Research indicates that several synthesized compounds show potent activity against various bacterial and fungal strains, with minimum inhibitory concentrations (MIC) lower than established antibiotics like ciprofloxacin and fluconazole .

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is closely linked to their chemical modifications. The substitution patterns on the this compound core can significantly influence their pharmacological properties:

Case Studies

- Influenza Treatment : Amantadine's role in treating influenza A is well-documented, demonstrating significant efficacy in reducing symptom severity and duration when administered early in infection.

- Pain Management : A recent study on a novel this compound derivative revealed its ability to inhibit P2X7 receptor-mediated glutamate release in rat models, suggesting a new avenue for developing non-opioid analgesics .

- Antimicrobial Development : A series of new this compound derivatives were synthesized and tested against MDR clinical isolates, showing promising results that could lead to new treatments for resistant infections .

The mechanisms by which this compound compounds exert their biological effects are varied:

- Viral Inhibition : Adamantanes disrupt viral replication by targeting ion channels critical for viral uncoating.

- Pain Modulation : Certain derivatives modulate neurotransmitter release through receptor antagonism.

- Microbial Resistance : The structural features of adamantanes allow them to evade common resistance mechanisms seen in bacteria.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for adamantane in laboratory settings?

- Methodological Answer : The isomerization method developed by Schleyer remains a benchmark for this compound synthesis. By treating tetrahydrodicyclopentadiene with AlCl₃-HCl under hydrogen pressure (40 atm) or HF-BF₃ catalysts, yields of 30–40% are achievable . Earlier methods, such as Prelog and Seiworth’s decarboxylation approach, yielded only 0.16% . Optimizing catalyst systems (e.g., AlCl₃) and pressure conditions is critical for scalability.

Q. How is this compound’s crystal structure characterized, and what tools are used?

- Methodological Answer : this compound’s tetragonal crystal structure (space group ) is analyzed via XRD, revealing bond lengths of 1.54 Å and angles of 109.5° . Complementary techniques include FT-IR for vibrational modes, NMR for hydrogen environments, and Raman spectroscopy for lattice dynamics . DSC is used to study phase transitions (melting point: 268°C) under varying temperatures/pressures .

Q. What are the key thermodynamic properties of this compound relevant to material design?

- Methodological Answer : Key data includes enthalpy of formation ():

Q. How does this compound’s solubility profile influence its pharmaceutical applications?

- Methodological Answer : this compound’s high lipophilicity (log ) enables organic solvent solubility (e.g., hexane, chloroform), facilitating drug encapsulation via cage structures . Solvent polarity adjustments are critical for optimizing drug delivery systems, with COSMO-RS models used to predict solubility in carrier matrices .

Advanced Research Questions

Q. How can contradictions in this compound resistance timelines (e.g., pre-1960s mutations) be resolved?

- Methodological Answer : Bayesian phylogenetic analysis of influenza M2 protein sequences reveals early resistance mutations (e.g., S31N in 1930s H1N1 strains) across hosts (birds, humans) . Cross-referencing historical viral isolates with structural simulations of this compound-M2 binding (e.g., molecular dynamics) clarifies evolutionary pressures driving resistance prior to clinical use .

Q. What methodological approaches enable the design of hydrothermally stable this compound-based polymers?

- Methodological Answer : Framework Chemistry principles guide the synthesis of microporous organic polymers (MOPs) using this compound derivatives (e.g., tetrakis(4-bromophenyl)this compound). Suzuki-Miyaura cross-coupling with diboronic acids yields networks with BET surface areas >500 m²/g and stability at 400°C . Gas adsorption (CO₂, CH₄) is quantified via volumetric analyzers to assess pore functionality .

Q. How do spectroscopic techniques elucidate the electronic structure of cationic this compound clusters?

- Methodological Answer : Helium droplet spectroscopy and DFT modeling reveal charge distribution in (Adam)₃⁺ clusters, with transitions at 540–600 nm and 1000–1600 nm corresponding to SOMO→LUMO excitations . Discrepancies between experimental and calculated spectra (e.g., blue shifts) are resolved by including oligomer contributions in multi-reference CI models .

Q. What mechanisms drive regioselective C-H halogenation in this compound?

- Methodological Answer : PINO (phthalimide-N-oxyl) radicals, generated via N-hydroxyphthalimide and tert-butyl perchloride, abstract bridgehead hydrogens, enabling halogenation at tertiary carbons . DFT studies show a 15–20 kcal/mol energy barrier for H abstraction, with steric and electronic factors favoring bridgehead reactivity .

Q. How do interpenetrating this compound-based coordination polymers enhance crystal engineering?

- Methodological Answer : Diamondoid networks interpenetrate via π-π stacking and van der Waals interactions, analyzed via single-crystal XRD and topology software (e.g., TOPOS). This design increases mechanical stability and gas storage capacity (e.g., H₂ uptake of 1.2 wt% at 77 K) .

Q. What oxidation pathways dominate in this compound under photoexcitation?

- Methodological Answer : Triazine ligand excitation generates this compound radical cations, which dissociate into adamantyl radicals and H⁺. Trapping with O₂ or H₂O yields 1-adamantanol (24%) or hydroperoxides (96% per cavity) . EPR spectroscopy and isotopic labeling (D₂O) validate radical intermediates .

Properties

IUPAC Name |

adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-2-9-4-8(1)5-10(3-7)6-9/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORILYTVJVMAKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022017 | |

| Record name | Adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Adamantane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

281-23-2 | |

| Record name | Adamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=281-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000281232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ADAMANTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tricyclo[3.3.1.13,7]decane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo[3.3.1.13,7]decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADAMANTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJY633525U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.